1-Chloro-5-triethylsilyl-1-pentyne
Overview
Description
1-Chloro-5-triethylsilyl-1-pentyne is an organosilicon compound with the molecular formula C11H21ClSi. It is characterized by the presence of a chloro group and a triethylsilyl group attached to a pentyne backbone.
Preparation Methods
1-Chloro-5-triethylsilyl-1-pentyne can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-1-pentyne with triethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Chloro-5-triethylsilyl-1-pentyne undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxygenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would yield the corresponding alkane .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Chloro-5-triethylsilyl-1-pentyne exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various chemical transformations. The presence of the triethylsilyl group provides steric protection and can influence the reactivity of the compound .
In biological applications, the compound can interact with biomolecules through covalent bonding or non-covalent interactions. The specific molecular targets and pathways involved depend on the nature of the biomolecule and the type of modification being studied .
Comparison with Similar Compounds
1-Chloro-5-triethylsilyl-1-pentyne can be compared with other similar compounds, such as:
1-Chloro-5-trimethylsilyl-1-pentyne: This compound has a trimethylsilyl group instead of a triethylsilyl group.
5-Chloropent-4-ynyl (triethyl)silane: This is another name for this compound and highlights the same structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability that is useful in various applications .
Properties
IUPAC Name |
5-chloropent-4-ynyl(triethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-7,9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIHCPBZDDYUOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CCCC#CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584417 | |
Record name | (5-Chloropent-4-yn-1-yl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892156-07-9 | |
Record name | (5-Chloropent-4-yn-1-yl)(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-5-triethylsilyl-1-pentyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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